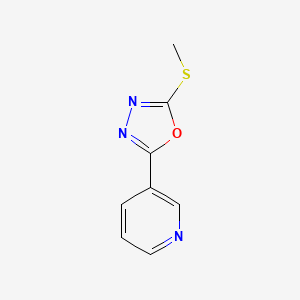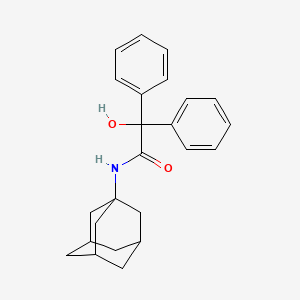![molecular formula C14H17NO5 B7541075 2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)
2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as salicyl-2-hydroxy-5-oxo-3-(oxolan-2-yl)propanoate or SHO. In
作用機序
The mechanism of action of SHO is not fully understood. However, studies have shown that SHO can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. SHO can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
SHO has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of inflammatory cytokines. It can also induce apoptosis in cancer cells by activating the caspase pathway. In addition, SHO has been shown to have antioxidant properties and can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of SHO is that it is relatively easy to synthesize using a variety of methods. It is also stable and can be stored for long periods of time. However, one limitation of SHO is that it can be expensive to produce in large quantities. In addition, more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are many future directions for research on SHO. One area of research is its potential as an anti-inflammatory agent. More studies are needed to understand its mechanism of action and potential applications in treating inflammatory diseases. Another area of research is its potential as an anti-cancer agent. More studies are needed to understand its mechanism of action and potential applications in treating cancer. In addition, more research is needed to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have anti-inflammatory and anti-cancer properties. While more research is needed to fully understand its mechanism of action and potential applications, SHO shows promise as a potential therapeutic agent for a variety of diseases.
合成法
SHO can be synthesized using a variety of methods, including the reaction of salicylic acid with ethyl oxalyl chloride and subsequent reaction with 2-hydroxy-3-(oxolan-2-yl)propan-1-amine. Another method involves the reaction of salicylic acid with ethyl oxalyl chloride and subsequent reaction with 2-amino-3-(oxolan-2-yl)propan-1-ol. Both methods have been used successfully to synthesize SHO.
科学的研究の応用
SHO has been studied for its potential applications in scientific research. One area of research is its potential as an anti-inflammatory agent. Studies have shown that SHO can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Another area of research is its potential as an anti-cancer agent. Studies have shown that SHO can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
2-hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-5-3-9(8-11(12)14(18)19)15-13(17)6-4-10-2-1-7-20-10/h3,5,8,10,16H,1-2,4,6-7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLZXAHGUEBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)

![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)

![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)
